Benzyltrimethylammonium iodide
Description
Systematic Nomenclature and Synonym Identification
The systematic nomenclature of benzyltrimethylammonium iodide follows established International Union of Pure and Applied Chemistry conventions for quaternary ammonium compounds. The primary International Union of Pure and Applied Chemistry name for this compound is benzenemethanaminium, N,N,N-trimethyl-, iodide, which precisely describes the quaternary nitrogen center substituted with three methyl groups and one benzyl group. This systematic designation unambiguously identifies the molecular structure and distinguishes it from other related quaternary ammonium salts. The nomenclature reflects the fundamental structure comprising a positively charged nitrogen atom bearing four organic substituents, paired with an iodide anion to maintain overall electroneutrality.
The compound is recognized under numerous synonymous designations across different chemical databases and literature sources. The most commonly encountered synonyms include this compound, benzyl-trimethylammonium iodide, and phenmethyl-trimethylammonium iodide. Additional recognized names encompass ammonium, benzyltrimethyl-, iodide and ammonium, trimethylbenzyl-, iodide, which emphasize the ammonium nature of the cationic component. The systematic name N,N,N-trimethyl-1-phenylmethanaminium iodide provides an alternative systematic description that explicitly identifies the phenylmethyl substitution pattern.
Chemical registry databases maintain multiple identifier codes for this compound, including the Chemical Abstracts Service registry number 4525-46-6, which serves as the primary international identifier. The European Inventory of Existing Commercial Chemical Substances number 224-861-9 provides regulatory identification within European chemical commerce. Additional database identifiers include the Medical Subject Headings code and various proprietary database numbers that facilitate cross-referencing across different chemical information systems.
Properties
IUPAC Name |
benzyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.HI/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRJQNMXIDXNIM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-24-9 (Parent) | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60884085 | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4525-46-6 | |
| Record name | Benzyltrimethylammonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYLTRIMETHYLAMMONIUM IODIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31974 | |
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| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
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| Record name | Benzyltrimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.603 | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via sequential nucleophilic substitution, where benzylamine undergoes three methylation steps to form the quaternary ammonium salt:
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Primary to secondary amine : Benzylamine reacts with methyl iodide to form benzyldimethylamine.
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Secondary to tertiary amine : Further methylation yields benzyltrimethylamine.
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Quaternary ammonium salt formation : A final methylation produces this compound.
The stoichiometric use of excess methyl iodide (5:1 molar ratio relative to benzylamine) ensures complete conversion. The overall reaction is:
Experimental Procedure
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Materials : Benzylamine (10 mmol), methyl iodide (50 mmol), anhydrous tetrahydrofuran (THF, 30 mL).
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Process :
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Methyl iodide is added dropwise to a stirred solution of benzylamine in THF at room temperature.
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The mixture is stirred for 3 hours, during which a white precipitate forms.
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The solid is filtered, washed with THF, and dried under reduced pressure.
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Yield : 95% (white crystalline solid).
Product Characterization
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¹H NMR (400 MHz, D₂O): δ 3.16 (s, 9H, N(CH₃)₃), 4.63 (s, 2H, CH₂), 7.48–7.67 (m, 5H, ArH).
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¹³C NMR (100 MHz, D₂O): δ 53.3 (N(CH₃)₃), 70.1 (CH₂), 129.1–134.1 (aromatic carbons).
Optimization and Scalability Considerations
Solvent and Temperature Effects
Methyl Iodide Excess
A 5:1 molar ratio of methyl iodide to benzylamine is critical to drive the reaction to completion. Lower ratios result in incomplete methylation and reduced yields.
Large-Scale Production
Scaling this method requires:
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Efficient stirring to manage exothermicity.
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Containment systems to handle methyl iodide’s volatility and toxicity.
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Recycling of THF to reduce costs.
Alternative Quaternization Approaches
While the benzylamine-methyl iodide route dominates the literature, other methods are theoretically plausible but less documented:
Electrochemical Synthesis
A patent describes the electrochemical preparation of benzyltrimethylammonium hydroxide using a three-chamber cell. While this method focuses on the hydroxide form, analogous processes could theoretically produce the iodide salt by substituting the electrolyte.
Analytical Techniques for Quality Assurance
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elemental Analysis
Expected results for C₁₀H₁₆IN:
Challenges and Practical Considerations
Byproduct Management
Hydroiodic acid (HI) generated during the reaction can protonate unreacted amine, necessitating strict stoichiometric control.
Chemical Reactions Analysis
Types of Reactions: Benzyltrimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyltrimethylammonium tribromide, which is used in the oxidation of diols.
Reduction: It can be reduced in acetonitrile, yielding insights into carbanion and radical processes.
Common Reagents and Conditions:
Oxidation: Benzyltrimethylammonium tribromide in acetic acid-water mixture.
Reduction: Acetonitrile as the solvent.
Substitution: Various organic and aqueous solvents depending on the specific reaction.
Major Products:
Oxidation: Carbonyl compounds from glycol bond fission.
Reduction: Carbanion and radical intermediates.
Substitution: Various organic compounds depending on the reactants involved.
Scientific Research Applications
Role as a Phase-Transfer Catalyst
Benzyltrimethylammonium iodide is primarily utilized as a phase-transfer catalyst in organic reactions. It facilitates the transfer of reactants between immiscible phases, such as aqueous and organic solvents, thereby enhancing reaction rates and yields. This property is crucial in reactions where reactants are poorly soluble in one phase but soluble in another.
Biochemical Applications
In biochemical contexts, this compound has been shown to influence cellular processes and interactions with biomolecules. It has been documented to:
- Bind to specific proteins, such as the EmrE protein in bacterial membranes, altering their function and impacting cellular metabolism.
- Affect cell signaling pathways and gene expression by disrupting membrane integrity in bacterial cells .
Synthesis of Organic Compounds
This compound plays a crucial role in the synthesis of various organic compounds through:
- Substitution Reactions : It acts as a catalyst in nucleophilic substitution reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds.
- Oxidation Reactions : The compound can be oxidized to produce intermediates useful in further synthetic applications .
Industrial Applications
In industrial settings, this compound is valued for its effectiveness as a corrosion inhibitor. Its ability to adsorb onto metal surfaces helps protect against corrosion in various chemical processes .
Comparison with Related Compounds
| Compound | Application |
|---|---|
| Benzyltrimethylammonium chloride | Used as a plant growth regulator |
| Benzyltrimethylammonium tribromide | Employed in oxidation reactions |
| N,N,N-trimethylbenzylammonium chloride | Similar phase-transfer catalysis |
This compound stands out due to its high efficiency as a phase-transfer catalyst and its unique ability to facilitate the transfer of ions between immiscible phases .
Case Study 1: Enhanced Reaction Rates
A study demonstrated that using this compound significantly increased the rate of a nucleophilic substitution reaction compared to traditional methods without phase-transfer catalysts. The reaction yield improved by over 30% when this compound was utilized.
Case Study 2: Biochemical Interactions
Research indicated that this compound could alter the activity of bacterial membrane proteins, leading to changes in metabolic pathways. This effect was observed through alterations in gene expression profiles following treatment with varying concentrations of the compound .
Mechanism of Action
The mechanism of action of benzyltrimethylammonium iodide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, enhancing the rate of reactions. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The adsorption follows Langmuir’s adsorption isotherm and acts as a mixed-type inhibitor, affecting both cathodic and anodic reactions .
Comparison with Similar Compounds
Structural Analogues with Different Anions
Quaternary ammonium salts with varying anions exhibit distinct reactivity and stability:
Key Insights :
- Anion Influence : Iodide and chloride derivatives are more stable and widely used than fluoride analogs. Dichloroiodate variants excel in electrophilic iodination due to enhanced oxidizing capacity .
- Biological Activity: Chloride derivatives (e.g., benzyltrimethylammonium chloride) show potent bioactivity, with IC₅₀ values in the nanomolar range .
Analogues with Different Cationic Substituents
Structural modifications in the cationic moiety impact chemical stability and applications:
Key Insights :
- Aromatic vs. Aliphatic Chains : Benzyl groups in BTAI enhance solubility in organic solvents but reduce stability compared to alkyl-substituted analogues like trimethylhexylammonium .
- Functional Groups : Hydroxyethyl derivatives exhibit biocompatibility but require careful handling due to hygroscopicity .
Performance in Corrosion Inhibition
BTAI outperforms many quaternary ammonium salts in acidic environments:
Key Insights :
- BTAI’s benzyl group enhances adsorption on metal surfaces, making it more effective than aliphatic inhibitors like thiosemicarbazide .
Biological Activity
Benzyltrimethylammonium iodide (BTMAI) is a quaternary ammonium compound with significant biological activity and various applications in chemical synthesis and analysis. This article explores its properties, biological effects, and relevant research findings, including case studies and detailed data.
- Molecular Formula : C₁₀H₁₆IN
- Molar Mass : 277.15 g/mol
- Melting Point : 178-179 °C
- Appearance : White crystalline solid
- Solubility : Soluble in water and alcohol; hygroscopic and light-sensitive .
Biological Activity
BTMAI exhibits a range of biological activities, primarily due to its quaternary ammonium structure, which influences its interaction with biological membranes and cellular systems.
Toxicity
BTMAI is classified as a harmful substance with significant acute toxicity:
The compound can cause behavioral effects such as somnolence and convulsions, indicating its potential neurotoxic effects .
Case Studies on Toxicity
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Acute Toxicity Studies :
- In studies involving F344/N rats and B6C3F1 mice, doses of BTMAI led to mortality at higher concentrations (125 mg/kg for rats and 500 mg/kg for mice). Clinical signs included abnormal breathing, ataxia, and lethargy .
- Histopathological evaluations revealed no significant organ toxicity at lower doses; however, cholinergic effects were noted at non-lethal doses, suggesting potential neuropharmacological impacts .
- Chronic Exposure Studies :
The mechanism by which BTMAI exerts its biological effects is primarily linked to its ability to disrupt cellular membranes due to its cationic nature. This disruption can lead to alterations in cellular signaling pathways, particularly those involving neurotransmitter release and uptake.
Applications in Research
BTMAI has been utilized in various chemical reactions and as a reagent in polarographic analysis. Its role as a catalyst in synthesizing complex organic molecules has been documented extensively:
- Synthesis Applications :
Comparative Biological Activity Table
| Compound | LD50 (mg/kg) | Primary Effects | Application |
|---|---|---|---|
| This compound | 41 (ipr-mouse) | Neurotoxicity, hepatotoxicity | Polarographic analysis |
| Benzyltrimethylammonium Chloride | 16-250 | Abnormal breathing, lethargy | Laboratory reagent |
Q & A
Q. What is a high-yield synthetic route for Benzyltrimethylammonium iodide, and what purification steps are recommended?
this compound can be synthesized via quaternization of N,N-dimethylbenzylamine with methyl iodide in absolute ethanol under reflux. The reaction achieves 99% yield after 30 minutes of heating, followed by cooling to precipitate white crystals. Vacuum filtration and ether rinsing are sufficient for purification, with drying under reduced pressure (10–2 mmHg, 25°C) for 24 hours .
Q. What are the key physical and spectroscopic characterization methods for this compound?
Critical characterization includes:
- Melting Point : 178–179°C (consistent across multiple syntheses) .
- Molecular Weight : 277.15 g/mol .
- Safety Data : R-phrases (R22, R36/37/38) indicate toxicity and irritancy; S-phrases (S26, S36) recommend safety measures .
- Structural Confirmation : Use to verify quaternary ammonium formation, as demonstrated in flow NMR studies of analogous compounds .
Advanced Research Questions
Q. How does this compound function as a corrosion inhibitor for steel in phosphoric acid, and what methodologies evaluate its efficacy?
As a cationic inhibitor, it adsorbs onto steel surfaces, forming a protective layer. Electrochemical techniques like polarization resistance and impedance spectroscopy are used to quantify inhibition efficiency. For example, studies report up to 90% efficiency in dihydrate wet-process phosphoric acid, with surface analysis (SEM/EDS) confirming reduced pitting .
Q. Why does the iodide anion in quaternary ammonium salts exhibit lower catalytic activity in CO2_22 fixation compared to chloride or bromide analogs?
In the cycloaddition of CO to epoxides, catalytic activity follows the order Cl > Br > I, correlating with anion nucleophilicity. Kinetic studies (rate = k[epoxide][catalyst]) show iodide’s weaker nucleophilicity slows the ring-opening step, limiting turnover frequency. Cation Lewis acidity (e.g., Li > Na > benzyltrimethylammonium) further modulates activity .
Q. How can researchers address contradictions in catalytic performance data between this compound and other quaternary ammonium salts?
Discrepancies arise from anion nucleophilicity, solvent polarity, and cation-anion interactions. Systematic kinetic studies under controlled conditions (e.g., solvent, temperature, CO pressure) are essential. For example, in N-methylpyrrolidinone at 100°C, iodide’s lower activity is attributed to poor nucleophilic assistance compared to chloride .
Q. What experimental strategies are used to study this compound’s role in biochemical affinity labeling?
Radiolabeled derivatives like -MBTA (4-(N-maleimido)-benzyltrimethylammonium iodide) are employed to tag cysteine residues near ligand-binding sites in nicotinic acetylcholine receptors. Techniques include:
Q. How do Benzyltrimethylammonium salts compare to phosphonium salts in epoxy resin catalysis?
While both act as phase-transfer catalysts, phosphonium salts (e.g., ethyltriphenylphosphonium iodide) often exhibit higher thermal stability and Lewis acidity. Comparative studies in epoxide reactions should evaluate reaction rates, byproduct formation, and catalyst recovery. For instance, benzyltrimethylammonium hydroxide is preferred in mild conditions due to its solubility in polar solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
